Methyl 1,2-oxazolidine-5-carboxylate hydrochloride
Description
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride (C₅H₁₀ClNO₃, molecular weight: 167.59 g/mol) is a heterocyclic compound featuring a five-membered oxazolidine ring with a methyl ester group at position 5 and a hydrochloride salt . Isoxazolidine derivatives, including this compound, are recognized as constrained β-amino acid analogs and furanose mimetics, making them valuable in organic synthesis and drug discovery . The hydrochloride form enhances solubility and stability, which is advantageous in pharmaceutical applications, as seen in other hydrochloride-containing drugs (e.g., oxycodone hydrochloride) .
Properties
IUPAC Name |
methyl 1,2-oxazolidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSBQEKYXWZVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2-oxazolidine-5-carboxylate hydrochloride typically involves the reaction of an amino alcohol with a carboxylic acid derivative. One common method is the cyclization of an amino alcohol with a carboxylic acid or its derivative in the presence of a dehydrating agent. The reaction conditions often include the use of a solvent such as chlorobenzene and a catalyst like zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of functionalized oxazolidine derivatives.
Scientific Research Applications
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1,2-oxazolidine-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidine derivatives. The compound can interact with molecular targets such as ribosomal RNA, disrupting the translation process and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural diversity of oxazolidine derivatives arises from substitutions on the ring and ester groups. Key examples include:
- Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate : Features a hydroxyl (-OH) and phenyl group at positions 5 and 3, respectively. The oxazolidine ring adopts an envelope conformation, with hydrogen bonding (N–H⋯O, O–H⋯O/N) stabilizing the crystal lattice .
- Methyl 5-methyl-3-(4-nitrophenyl)-2-methyl-1,2-oxazolidine-5-carboxylate (9a): Contains a nitro (-NO₂) group on the phenyl ring and a methyl substituent at position 2. This compound exhibits a planar oxazolidine ring due to steric and electronic effects .
- Methyl 5-methyl-3-(4-cyanophenyl)-1,2-oxazolidine-5-carboxylate (9b): Substituted with a cyano (-CN) group, which increases polarity and influences intermolecular interactions .
Key Structural Differences :
Physical and Spectral Properties
- Melting Points: Target compound: No direct data, but hydrochloride salts generally have higher melting points than non-ionic analogs. Compound 9a: 78–80°C Compound 9b: Oil (pale yellow) Methyl 5-hydroxy-3-phenyl derivative: Not reported, but crystalline due to hydrogen bonding .
Spectroscopic Features :
- IR Spectroscopy :
- Target compound: Expected C=O stretch near 1740–1750 cm⁻¹ (ester) .
- Compound 9a: C=O at 1747 cm⁻¹; NO₂ stretches at 1342 and 1516 cm⁻¹ .
- NMR Spectroscopy:
- Compound 9a: δ 1.44 (s, -CH₃), 3.70 (s, -OCH₃), 7.68–8.20 (Ar-H) .
- Compound 9b: δ 1.49 (s, -CH₃), 7.65–7.82 (Ar-H) .
- Hydrochloride salts often show deshielding of adjacent protons due to ionic character.
Biological Activity
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been identified as a candidate for various therapeutic applications. Its biological activity is primarily attributed to its interactions with specific molecular targets, particularly androgen receptors. This interaction suggests potential applications in treating conditions such as muscle wasting and osteoporosis.
Key Biological Activities
-
Selective Androgen Receptor Modulation :
- Compounds related to oxazolidines, including this compound, have shown promise as selective androgen receptor modulators (SARMs). These compounds can selectively stimulate androgen receptors in muscle and bone tissue while minimizing effects on other tissues.
-
Antimicrobial Properties :
- Preliminary studies indicate that derivatives of oxazolidines may exhibit antimicrobial properties. This aspect is crucial for developing new antibiotics, particularly against resistant strains of bacteria.
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Enzyme Inhibition :
- The compound may also serve as an enzyme inhibitor, which could be beneficial in various biochemical pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the oxazolidine structure can significantly influence its binding affinity and efficacy against biological targets.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl group at C(5) position | Enhanced potency in certain derivatives | |
| Substituents on the oxazolidine ring | Variability in receptor binding and enzyme inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
-
Androgen Receptor Studies :
- Research has demonstrated that modifications to the oxazolidine structure can lead to significant changes in androgen receptor binding affinity. For instance, specific substitutions have been shown to enhance selectivity towards muscle tissue over other tissues.
- Antimicrobial Activity :
- Cytotoxicity Assays :
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (ka/kd) at concentrations ≥10 µM .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS software) to identify key binding residues and validate with mutagenesis .
- Metabolomics : Track metabolic stability in hepatocyte models using LC-HRMS to identify oxidation or glucuronidation pathways .
How should researchers handle and store this compound to ensure experimental reproducibility?
Q. Basic
- Storage : Desiccate at –20°C under argon to prevent hygroscopic degradation. Use amber vials to avoid light-induced racemization .
- Handling : Employ PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid aqueous solutions at neutral pH, which promote ester hydrolysis .
- Waste disposal : Neutralize with sodium bicarbonate before incineration to minimize environmental release .
What computational tools can predict the compound’s reactivity in novel reaction systems?
Q. Advanced
- Gaussian 16 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- AutoDock Vina : Screen docking poses against enzyme active sites (e.g., cytochrome P450) to anticipate metabolic pathways .
- COSMO-RS : Model solvent effects on reaction equilibria, particularly for polar aprotic media used in esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
